molecular formula C8H7BN2O2 B1505249 Quinoxalin-5-ylboronic acid CAS No. 1310707-17-5

Quinoxalin-5-ylboronic acid

Cat. No. B1505249
CAS RN: 1310707-17-5
M. Wt: 173.97 g/mol
InChI Key: AZUVFYYLVPQRRL-UHFFFAOYSA-N
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Description

Quinoxalin-5-ylboronic acid is a chemical compound that is part of the boronic acid family . It is related to Quinoxalin-5-ylboronic acid pinacol ester, which has a molecular formula of C14H17BN2O2 and a molecular weight of 256.11 .


Synthesis Analysis

Quinoxalines can be synthesized by various methods . One common method involves the reaction of o-phenylenediamine with α-keto carboxylic acids . Another approach involves new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .


Molecular Structure Analysis

Quinoxaline is a fused heterocycle system of a benzene ring and pyrazine ring . It is a low-melting solid, soluble in water, and a weak base .


Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions . For instance, they can undergo new acid-catalyzed rearrangements of quinoxalinones giving benzimidazoles when exposed to nucleophilic reactants .


Physical And Chemical Properties Analysis

Quinoxalin-5-ylboronic acid pinacol ester has a boiling point of 387.8±22.0 °C (Predicted), a density of 1.14±0.1 g/cm3 (Predicted), and a pKa of 0.30±0.30 (Predicted) .

Mechanism of Action

While the specific mechanism of action for Quinoxalin-5-ylboronic acid is not mentioned in the search results, quinoxalines have been used in various biological applications .

Safety and Hazards

While specific safety data for Quinoxalin-5-ylboronic acid was not found, it’s important to handle all chemicals with care. Always use appropriate personal protective equipment and work in a well-ventilated area .

Future Directions

Quinoxalines have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more . This suggests that Quinoxalin-5-ylboronic acid and related compounds may have promising future applications in various fields.

properties

IUPAC Name

quinoxalin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BN2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUVFYYLVPQRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)N=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00705523
Record name Quinoxalin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-5-ylboronic acid

CAS RN

1310707-17-5
Record name Quinoxalin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00705523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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